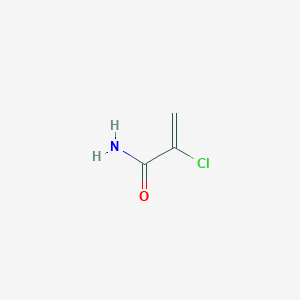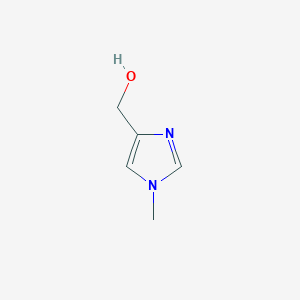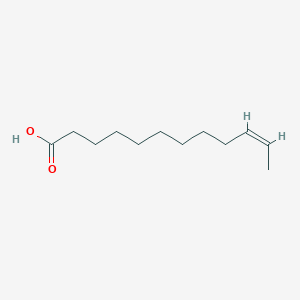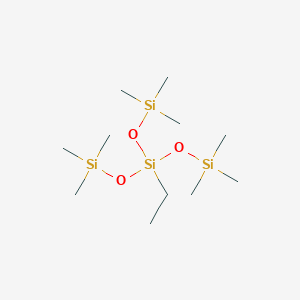
2-Chloroacrylamide
Übersicht
Beschreibung
2-Chloroacrylamide is a chemical compound that is widely used in scientific research for its unique properties. It is a white crystalline solid that is soluble in water and organic solvents. The compound is also known as 2-chloro-2-propenamide and is commonly used as a monomer in the synthesis of polymers and copolymers.
Wirkmechanismus
The mechanism of action of 2-chloroacrylamide is not fully understood. However, it is believed that the compound acts as an electrophile, reacting with nucleophiles such as amino acids and proteins. This reaction leads to the formation of covalent bonds between the compound and the nucleophile, which can result in changes in the structure and function of the biomolecules.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-chloroacrylamide are not well-known. However, studies have shown that the compound can cause damage to DNA and proteins, leading to cell death. Additionally, 2-chloroacrylamide has been shown to have toxic effects on the nervous system, liver, and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-chloroacrylamide in lab experiments is its ability to form covalent bonds with nucleophiles, making it a useful tool for studying biomolecules. Additionally, the compound is relatively easy to synthesize and has a low cost. However, the use of 2-chloroacrylamide can be limited by its toxicity and potential health hazards.
Zukünftige Richtungen
There are several future directions for the use of 2-chloroacrylamide in scientific research. One area of interest is the development of new polymers and copolymers using the compound as a monomer. Additionally, the use of 2-chloroacrylamide in the synthesis of pharmaceuticals and agrochemicals is an area of active research. Another direction is the study of the toxic effects of the compound on the nervous system, liver, and kidneys, with the goal of developing new treatments for exposure to the compound.
Conclusion:
In conclusion, 2-chloroacrylamide is a chemical compound that has a wide range of applications in scientific research. The compound is commonly used as a monomer in the synthesis of polymers and copolymers, and is also used in the preparation of hydrogels. The mechanism of action of 2-chloroacrylamide is not fully understood, but it is believed to act as an electrophile, reacting with nucleophiles such as amino acids and proteins. The compound has toxic effects on the nervous system, liver, and kidneys, which limits its use in lab experiments. However, there are several future directions for the use of 2-chloroacrylamide in scientific research, including the development of new polymers and copolymers, the synthesis of pharmaceuticals and agrochemicals, and the study of the compound's toxic effects.
Synthesemethoden
The synthesis of 2-chloroacrylamide can be achieved through various methods. One of the most common methods is the reaction of acrylamide with thionyl chloride in the presence of a catalyst. Another method involves the reaction of acryloyl chloride with ammonia or an amine. The yield of the reaction is influenced by the reaction conditions such as temperature, reaction time, and the concentration of the reactants.
Wissenschaftliche Forschungsanwendungen
2-Chloroacrylamide is widely used in scientific research due to its unique properties. It is commonly used as a monomer in the synthesis of polymers and copolymers. The compound is also used in the preparation of hydrogels, which have a wide range of applications in drug delivery, tissue engineering, and wound healing. Additionally, 2-chloroacrylamide is used as a starting material for the synthesis of various pharmaceuticals and agrochemicals.
Eigenschaften
IUPAC Name |
2-chloroprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClNO/c1-2(4)3(5)6/h1H2,(H2,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXYCBGDIALKAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60167820 | |
| Record name | 2-Chloroacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60167820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.52 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroacrylamide | |
CAS RN |
16490-68-9 | |
| Record name | 2-Chloro-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16490-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloroacrylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016490689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloroacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60167820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloroacrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.846 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B95381.png)





